molecular formula C10H14Cl2N4O B7943418 3-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine dihydrochloride

3-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine dihydrochloride

Cat. No.: B7943418
M. Wt: 277.15 g/mol
InChI Key: NOMLKWXJQNXTAJ-UHFFFAOYSA-N
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Description

3-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine dihydrochloride is a chemical compound characterized by its unique structure, which includes a pyridine ring, an oxadiazole ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine dihydrochloride typically involves multiple steps, starting with the formation of the pyridine ring, followed by the introduction of the oxadiazole and amine groups. Common synthetic routes include:

  • Condensation Reactions: These reactions involve the condensation of pyridine derivatives with appropriate reagents to form the oxadiazole ring.

  • Amination Reactions:

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions may involve reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution Reactions: Substitution reactions can be carried out using nucleophiles or electrophiles to replace specific atoms or groups within the molecule.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide, and acidic conditions.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.

  • Substitution: Nucleophiles such as ammonia or halides, and electrophiles such as alkyl halides.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the compound, often with different functional groups.

  • Substitution Products: Derivatives with substituted atoms or groups.

Scientific Research Applications

Chemistry: This compound is used in organic synthesis as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other chemical products.

Biology: In biological research, 3-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine dihydrochloride is used to study enzyme inhibition and receptor binding. It can serve as a tool compound to investigate biological pathways and mechanisms.

Medicine: The compound has potential therapeutic applications, including the development of new drugs for treating various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties can enhance the performance of products in various applications.

Mechanism of Action

The mechanism by which 3-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-(Pyridin-4-yl)benzaldehyde: A compound with a similar pyridine ring structure but different functional groups.

  • 1,2,4-Triazolo[4,3-a]pyridines: Compounds with a triazole ring and pyridine ring, used in various chemical and biological applications.

Uniqueness: 3-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine dihydrochloride stands out due to its combination of pyridine, oxadiazole, and amine groups, which confer unique chemical and biological properties. This combination allows for diverse applications and interactions with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O.2ClH/c11-5-1-2-9-13-10(14-15-9)8-3-6-12-7-4-8;;/h3-4,6-7H,1-2,5,11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOMLKWXJQNXTAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NOC(=N2)CCCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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